![molecular formula C16H14ClNO3 B2385951 (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid CAS No. 59490-33-4](/img/structure/B2385951.png)
(2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a 4-chlorobenzoyl group attached to the amino group of the amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid typically involves the following steps:
Formation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Acylation Reaction: The 4-chlorobenzoyl chloride is then reacted with the amino group of (S)-3-phenylalanine in the presence of a base such as triethylamine or pyridine to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction of the 4-chlorobenzoyl group can yield the corresponding benzyl alcohol derivative.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in certain catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Protein Modification: Used in the study of protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The 4-chlorobenzoyl group plays a crucial role in the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
- (2S)-2-[(4-fluorobenzoyl)amino]-3-phenylpropanoic acid
- (2S)-2-[(4-bromobenzoyl)amino]-3-phenylpropanoic acid
- (2S)-2-[(4-methylbenzoyl)amino]-3-phenylpropanoic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent on the benzoyl group (chlorine, fluorine, bromine, or methyl).
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituent, affecting their chemical and biological properties.
- Applications: While all these compounds may have similar applications, their efficacy and specificity can differ, making (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid unique in its potential uses.
Propiedades
IUPAC Name |
(2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-13-8-6-12(7-9-13)15(19)18-14(16(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVZJOOFVAMXKO-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2385869.png)
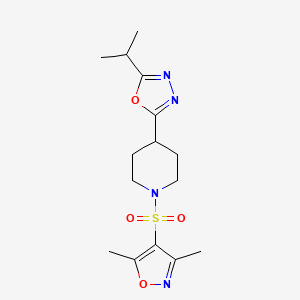
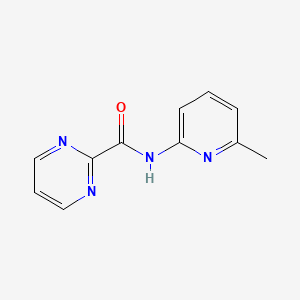
![2,6-dichloro-5-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-3-carboxamide](/img/structure/B2385877.png)
![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2385878.png)
![3-Methyl-2-oxo-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2385879.png)
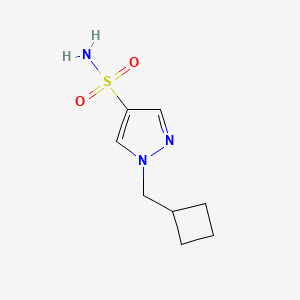

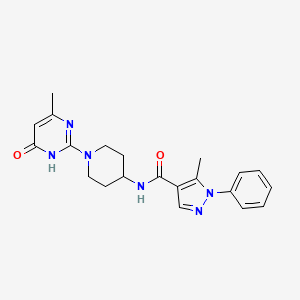
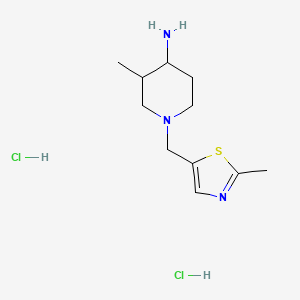
![N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide](/img/structure/B2385885.png)
![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}pyridine-3-carboxamide](/img/structure/B2385887.png)

![(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine](/img/structure/B2385890.png)
